molecular formula C10H22OS B165344 2-(Octylthio)ethanol CAS No. 3547-33-9

2-(Octylthio)ethanol

Cat. No. B165344
CAS RN: 3547-33-9
M. Wt: 190.35 g/mol
InChI Key: KXPXKNBDCUOENF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(Octylthio)ethanol consists of 10 carbon atoms, 22 hydrogen atoms, and 1 sulfur atom . The IUPAC Standard InChIKey for this compound is KXPXKNBDCUOENF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(Octylthio)ethanol has a molecular weight of 190.346 . It is a clear, colorless liquid . Other physical and chemical properties such as density, boiling point, and melting point are not explicitly mentioned in the search results.

Scientific Research Applications

1. Cryoglue for Mounting Vitrified Biological Specimens

2-(Octylthio)ethanol, as part of the ethanol family, is indirectly related to the use of ethanol mixtures as a cryoglue. These mixtures are utilized for mounting vitrified biological specimens for ultrathin cryosectioning. Such alcohols provide a viscous and gluey consistency, facilitating the attachment or embedding of biological samples at low temperatures, crucial for detailed microtomy (Richter, 1994).

2. Reductive β-Elimination in Organic Synthesis

2-(Phenylthio)ethanols, similar in structure to 2-(Octylthio)ethanol, can be converted into terminal olefins using TiCl4 and LiAlH4. This method demonstrates the potential application of 2-(Octylthio)ethanol in organic synthesis, particularly in the transformation of specific functional groups to create desired organic compounds (Watanabe, Shiono, & Mukaiyama, 1975).

3. Photocatalytic Applications

The photocatalytic splitting of alcohols like 2-propanol, to which 2-(Octylthio)ethanol is structurally related, can be crucial in hydrogen production and the chemical industry. Such compounds can be efficiently split into hydrogen and corresponding carbonyl compounds under certain conditions, demonstrating potential applications in green and sustainable energy sources (Chai et al., 2016).

4. Transesterification of Vegetable Oil

In the context of bio-diesel and bio-lubricant production, the transesterification of vegetable oil using alcohols like n-octanol, which shares some structural similarities with 2-(Octylthio)ethanol, demonstrates the potential application in renewable energy sources and green chemistry (Bokade & Yadav, 2007).

Safety And Hazards

2-(Octylthio)ethanol is moderately toxic to fish, algae, and aquatic invertebrates . It had a low mammalian oral toxicity and is a recognized skin and eye irritant .

properties

IUPAC Name

2-octylsulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22OS/c1-2-3-4-5-6-7-9-12-10-8-11/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPXKNBDCUOENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6032516
Record name 2-Hydroxyethyl octyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6032516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanol, 2-(octylthio)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-(Octylthio)ethanol

CAS RN

3547-33-9
Record name 2-(Octylthio)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3547-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(Octylthio)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003547339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Octylthio)ethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163967
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-(octylthio)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hydroxyethyl octyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6032516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(octylthio)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.545
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(OCTYLTHIO)ETHANOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
R Selvaraj, G Archunan - ZOOLOGICAL STUDIES-TAIPEI-, 2002 - zoolstud.sinica.edu.tw
Ramasamy Selvaraj and Govindaraju Archunan (2002) Chemical identification and bioactivity of rat (Rattus rattus) urinary compounds. Zoological Studies 41 (2): 127-135. House rat …
Number of citations: 35 zoolstud.sinica.edu.tw
DC Griffiths - Some laboratory tests of feeding deterrents and baits …, 1970 - cabdirect.org
When filter-paper disks soaked in nutrient solution were offered to larvae of Agriotes spp., a mixture of 10% glucose, 1% peptone and 1.8% triolein resulted in more biting than did …
Number of citations: 2 www.cabdirect.org
K Aramaki - Corrosion science, 2000 - Elsevier
A polymer film of 1,2-bis(triethoxysilyl)ethane (C 2 H 5 O) 3 Si(CH 2 ) 2 Si(OC 2 H 5 ) 3 containing sodium octylthiopropionate C 8 H 17 S(CH 2 ) 2 COONa (NaOTP) was prepared on an …
Number of citations: 55 www.sciencedirect.com
WC Bortolucci, KF Raimundo… - Natural Product …, 2022 - Taylor & Francis
The chemical composition of Gallesia integrifolia fruits essential oil was obtained by hydrodistillation using a modified Clevenger apparatus was investigated by gas chromatography …
Number of citations: 5 www.tandfonline.com
DB Leuck, RO Hammons - Journal of Economic Entomology, 1965 - academic.oup.com
Bees of 3 families of Hymenoptera: Apidae, Megachilidae, and Halictidae, have been indicated to be potential cross pollinators of the cultivated peanut (Arachis hypogaea L.) (…
Number of citations: 15 academic.oup.com
RK Mukherjee, V Kumar, K Roy - Journal of Hazardous Materials, 2022 - Elsevier
Honey bees (Apis mellifera) are vital for economic, viable agriculture and for food safety. Although Plant Protection Products (PPPs) are of undeniable importance in the global …
Number of citations: 12 www.sciencedirect.com
BA Schneider - 1979 - books.google.com
1-(ALKYL AMINO)-3-AMINOPROPANE (AS IN FATTY ACIDS OF COCONUT OIL) 1-(ALKYL* AMINO)-3-AMINOPROPANE (AS IN FATTY ACIDS OF COCONUT OIL) 1-(ALKYL* AMINO)-…
Number of citations: 2 books.google.com
G Archunan - academia.edu
Durairaj Rajesh1, 2,*, subramanian Muthukumar1, 3,*, Ganesan saibaba1, 4, Durairaj siva4, 5, Mohammad Abdulkader Akbarsha4, 6, Balázs Gulyás7, parasuraman padmanabhan7 & …
Number of citations: 0 www.academia.edu
F Melnikov, J Kostal, A Voutchkova-Kostal… - Green …, 2016 - pubs.rsc.org
In silico toxicity models are critical in addressing experimental aquatic toxicity data gaps and prioritizing chemicals for further assessment. Currently, a number of predictive in silico …
Number of citations: 108 pubs.rsc.org
D Rajesh, S Muthukumar, G Saibaba, D Siva… - Scientific Reports, 2016 - nature.com
Transportation of pheromones bound with carrier proteins belonging to lipocalin superfamily is known to prolong chemo-signal communication between individuals belonging to the …
Number of citations: 6 www.nature.com

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